molecular formula C11H12BrNO2 B13937166 Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- CAS No. 40912-97-8

Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)-

Cat. No.: B13937166
CAS No.: 40912-97-8
M. Wt: 270.12 g/mol
InChI Key: MPOKSWUQKCQSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- is a chemical compound with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.122 g/mol This compound is characterized by the presence of a bromine atom, a methyl group, and a propenyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- typically involves the reaction of 5-bromo-3-methyl-2-hydroxybenzamide with an appropriate allylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The propenyloxy group can undergo oxidation to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 5-bromo-3-methyl-2-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

40912-97-8

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-bromo-3-methyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C11H12BrNO2/c1-3-4-15-10-7(2)5-8(12)6-9(10)11(13)14/h3,5-6H,1,4H2,2H3,(H2,13,14)

InChI Key

MPOKSWUQKCQSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC=C)C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.